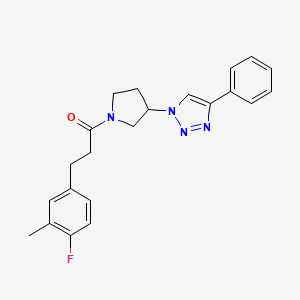

![molecular formula C19H25N5O3S B2715518 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-64-7](/img/structure/B2715518.png)

5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

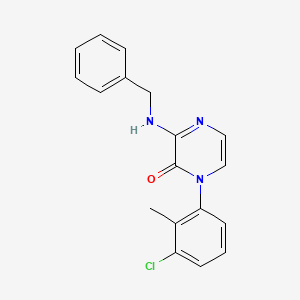

Description

The compound contains a piperazine ring, which is a common feature in many pharmaceutical drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . It also contains a thiazolo[3,2-b][1,2,4]triazol ring and a methoxyphenyl group.

Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Piperazine rings can participate in various reactions, and the methoxyphenyl group could potentially undergo reactions at the aromatic ring or at the ether linkage .Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound under discussion falls within a broader category of 1,2,4-triazole derivatives known for their synthesis and diverse applications, particularly in antimicrobial activities. Studies have synthesized various 1,2,4-triazole derivatives, exploring their potential against a range of microorganisms. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, demonstrating good to moderate antimicrobial activities against test microorganisms, highlighting the compound's relevance in developing new antimicrobial agents (Bektaş et al., 2007).

Antimicrobial and Anti-inflammatory Properties

Further research into 1,2,4-triazole derivatives has also shown promising antimicrobial and anti-inflammatory properties. For instance, Al-Abdullah et al. (2014) explored the synthesis of N-Mannich bases of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione, revealing significant antibacterial activity and dose-dependent anti-inflammatory effects in animal models. This research underscores the therapeutic potential of triazole derivatives in treating infections and inflammation (Al-Abdullah et al., 2014).

Potential Chemotherapeutic Applications

The structural and spectroscopic characterization of triazoline-3-thione compounds, a category to which the discussed compound belongs, has been investigated for potential chemotherapeutic applications. El-Emam et al. (2012) conducted quantum chemical calculations to study the energy, geometrical structure, and vibrational wavenumbers of a novel functionalized triazoline-3-thione compound. This research highlights the compound's potential as a chemotherapeutic agent, emphasizing its significance in cancer research (El-Emam et al., 2012).

Synthesis and Characterization for Diabetes Treatment

Triazole derivatives have also been explored for their potential in treating diabetes. Ling Yu-tao (2009) synthesized a fused triazole derivative aimed at inhibiting the dipeptidyl peptidase-IV enzyme, indicating its use in managing type 2 diabetes. This study showcases the compound's application in synthesizing drugs for diabetes treatment (Ling Yu-tao, 2009).

Mechanism of Action

Target of Action

It is known that piperazine derivatives, which are part of the compound’s structure, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse biological activity.

Biochemical Pathways

Given the broad range of biological activities associated with piperazine derivatives , it is likely that the compound affects multiple pathways.

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol include pH, temperature, and the presence of other molecules that could interact with the compound . The compound’s stability could also be affected by light, oxygen, and moisture.

properties

IUPAC Name |

5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3S/c1-13-20-19-24(21-13)18(26)17(28-19)16(14-4-3-5-15(12-14)27-2)23-8-6-22(7-9-23)10-11-25/h3-5,12,16,25-26H,6-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUSEUJBQKVIKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)CCO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2715440.png)

![1-({[6-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2715442.png)

![2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/no-structure.png)

![3-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2715446.png)

![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2715447.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2715456.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2715457.png)